1-(4-bromo-2-chloro-6-methoxyphenyl)ethan-1-ol
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Overview
Description
1-(4-Bromo-2-chloro-6-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(4-bromo-2-chloro-6-methoxyphenyl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a methoxy-substituted benzene derivative, followed by the introduction of an ethan-1-ol group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(4-Bromo-2-chloro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-2-chloro-6-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and pathways.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-chloro-6-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Bromo-2-chloro-6-methoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
4-Bromo-2-chloro-1-methoxybenzene: This compound shares a similar phenyl ring structure but lacks the ethan-1-ol moiety, resulting in different chemical properties and reactivity.
1-(3-Bromo-2-methoxyphenyl)ethan-1-ol: This compound has a similar structure but with different positions of the bromine and chlorine atoms, affecting its chemical behavior and applications
Properties
CAS No. |
2763749-75-1 |
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Molecular Formula |
C9H10BrClO2 |
Molecular Weight |
265.5 |
Purity |
95 |
Origin of Product |
United States |
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